Isopropylcarbamic chloride
CAS No.: 38955-43-0
Cat. No.: VC2451468
Molecular Formula: C4H8ClNO
Molecular Weight: 121.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38955-43-0 |
---|---|
Molecular Formula | C4H8ClNO |
Molecular Weight | 121.56 g/mol |
IUPAC Name | N-propan-2-ylcarbamoyl chloride |
Standard InChI | InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7) |
Standard InChI Key | MFPXPCGVNXPRLZ-UHFFFAOYSA-N |
SMILES | CC(C)NC(=O)Cl |
Canonical SMILES | CC(C)NC(=O)Cl |
Introduction
Chemical Properties and Structure
Molecular Formula and Structure
Isopropylcarbamic chloride has the molecular formula C₄H₈ClNO. Its structure consists of an isopropyl group (-CH(CH₃)₂) attached to a nitrogen atom, which is further connected to a carbonyl group with a chlorine atom . The structural representation can be visualized as (CH₃)₂CH-NH-COCl. The presence of the carbamoyl chloride group (-COCl) makes this compound highly reactive toward nucleophiles.
Physical Properties
While comprehensive physical data is limited in the available research, isopropylcarbamic chloride is generally characterized as a reactive organic compound. Based on the properties of similar carbamoyl chlorides, it likely exists as a liquid or low-melting solid at room temperature with moderate volatility. The compound would be expected to be sensitive to moisture due to the reactive carbamoyl chloride group .
Nomenclature and Identification
Chemical Names and Synonyms
Isopropylcarbamic chloride is known by several systematic and common names in chemical literature:
-
N-(propan-2-yl)carbamoyl chloride (IUPAC name)
-
Isopropylcarbamic chloride
-
Propan-2-ylcarbamyl chloride
-
N-propan-2-ylcarbamoyl chloride
Registry Numbers and Identifiers
The compound is registered and tracked in various chemical databases with the following identifiers:
Identifier Type | Value |
---|---|
CAS Registry Number | 38955-43-0 |
European Community (EC) Number | 883-821-4 |
DSSTox Substance ID | DTXSID90506743 |
Wikidata | Q82362633 |
InChIKey | MFPXPCGVNXPRLZ-UHFFFAOYSA-N |
These standardized identifiers facilitate accurate referencing and retrieval of information about the compound in scientific literature and chemical databases .
Synthesis and Production Methods
Industrial Production
Industrial-scale production methods might employ continuous flow reactors with precise temperature and pressure controls to optimize yields and minimize side reactions. Safety considerations are paramount due to the reactive nature of both the reagents and the product.
Chemical Reactions and Synthetic Applications
Key Reactions
Isopropylcarbamic chloride participates in numerous chemical transformations, primarily due to the reactivity of the carbamoyl chloride functional group:
-
Alcoholysis: Reaction with alcohols produces carbamate esters. For example, reaction with isopropanol would yield diisopropyl carbamate.
-
Aminolysis: Reaction with amines leads to the formation of substituted ureas.
-
Grignard Reaction: Like other carbamoyl chlorides, it likely reacts with Grignard reagents to form amides.
-
Hydrolysis: In the presence of water, especially under alkaline conditions, isopropylcarbamic chloride hydrolyzes to form isopropylcarbamic acid, which can further decompose to isopropylamine and carbon dioxide .
Applications in Organic Synthesis
Isopropylcarbamic chloride serves as a versatile intermediate in organic synthesis:
-
Preparation of carbamates: The compound is valuable for introducing the isopropylcarbamoyl group into various molecules.
-
Peptide chemistry: Potential applications in peptide modification and protection strategies.
-
Pharmaceutical synthesis: Used in the preparation of certain pharmaceutical intermediates containing carbamate functional groups.
Hazard Type | Classification | Hazard Statement |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
These classifications have been reported by companies to the European Chemicals Agency (ECHA) Classification and Labelling Inventory .
Comparative Analysis with Related Compounds
Comparison with Isopropyl Chloride
While the names sound similar, isopropyl chloride [(CH₃)₂CHCl] differs significantly from isopropylcarbamic chloride:
Feature | Isopropyl Chloride | Isopropylcarbamic Chloride |
---|---|---|
Molecular Formula | C₃H₇Cl | C₄H₈ClNO |
Functional Group | Alkyl halide | Carbamoyl chloride |
Synthesis | Addition of HCl to propylene or from isopropyl alcohol and HCl | From isopropylamine and phosgene or related methods |
Reactivity | Moderate; typical alkyl halide reactions | Highly reactive toward nucleophiles |
Applications | Solvent, chemical intermediate | Synthesis of carbamates, ureas, and related compounds |
Isopropyl chloride lacks the carbamoyl group and consequently has substantially different chemical properties and applications .
Comparison with Diisopropylcarbamoyl Chloride
Diisopropylcarbamoyl chloride (C₇H₁₄ClNO) is a structural analog of isopropylcarbamic chloride with an additional isopropyl group on the nitrogen atom:
Feature | Isopropylcarbamic Chloride | Diisopropylcarbamoyl Chloride |
---|---|---|
Molecular Formula | C₄H₈ClNO | C₇H₁₄ClNO |
Structure | (CH₃)₂CH-NH-COCl | [(CH₃)₂CH]₂N-COCl |
Nitrogen Substitution | Monosubstituted | Disubstituted |
Reactivity | Higher due to N-H presence | Modified by N,N-disubstitution |
Applications | Broader range of nucleophilic substitutions | More selective applications in organic synthesis |
The additional isopropyl group in diisopropylcarbamoyl chloride affects its steric properties and reactivity, resulting in distinct chemical behavior and applications .
Research Applications
Pharmaceutical Research
Isopropylcarbamic chloride has potential applications in pharmaceutical research, particularly in the synthesis of compounds containing carbamate groups. Carbamates are important structural components in many pharmaceuticals, including certain muscle relaxants, anticonvulsants, and insecticides. The reactive nature of isopropylcarbamic chloride makes it a valuable tool for introducing the isopropylcarbamoyl group into complex molecules during drug development .
Materials Science
In materials science, carbamoyl compounds derived from isopropylcarbamic chloride may contribute to the development of specialty polymers and materials with unique properties. The carbamate linkage provides specific mechanical and thermal characteristics that can be exploited in various applications, from coatings to adhesives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume